molecular formula C17H21N3OS2 B2894447 4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946302-69-8

4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2894447
CAS No.: 946302-69-8
M. Wt: 347.5
InChI Key: FWLFGEUZSLPINP-UHFFFAOYSA-N
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Description

4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Attachment of the Cyclopentyl and Dimethylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thioxo group or the aromatic ring, potentially forming thiols or reduced aromatic compounds.

    Substitution: The amino and carboxamide groups can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and bases like sodium hydride (NaH) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide: Similar structure but lacks the cyclopentyl group.

    N-cyclopentyl-3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide: Similar structure but lacks the amino group.

Uniqueness

The presence of both the cyclopentyl and amino groups in 4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide may confer unique properties, such as enhanced biological activity or improved pharmacokinetic properties.

Properties

IUPAC Name

4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-10-7-8-11(2)13(9-10)20-15(18)14(23-17(20)22)16(21)19-12-5-3-4-6-12/h7-9,12H,3-6,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLFGEUZSLPINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)NC3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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